molecular formula C25H42O3 B7777783 Ethyl 4-(hexadecyloxy)benzoate CAS No. 62443-20-3

Ethyl 4-(hexadecyloxy)benzoate

Cat. No.: B7777783
CAS No.: 62443-20-3
M. Wt: 390.6 g/mol
InChI Key: SBDHLOUYLJFYNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.6 g/mol . It is a benzoate ester, characterized by a long hexadecyloxy chain attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(hexadecyloxy)benzoate can be synthesized through the esterification of 4-(hexadecyloxy)benzoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a cation exchange resin, to facilitate the esterification process . The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a by-product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of integrated batch reactive distillation columns has also been explored to enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of ethyl 4-(hexadecyloxy)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Ethyl 4-(hexadecyloxy)benzoate can be compared with other benzoate esters, such as:

The uniqueness of this compound lies in its long hexadecyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-hexadecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHLOUYLJFYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390786
Record name Benzoic acid, 4-(hexadecyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62443-20-3
Record name Benzoic acid, 4-(hexadecyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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